N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexene ring, a fluorinated pyridine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Cyclohexene Derivative: The starting material, cyclohexene, undergoes a reaction with an appropriate alkylating agent to introduce the ethyl group at the 1-position.
Fluorination of Pyridine: The pyridine ring is fluorinated at the 5-position using a fluorinating reagent such as Selectfluor.
Coupling Reaction: The cyclohexene derivative is then coupled with the fluorinated pyridine derivative under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Aminated derivatives with the carboxamide group reduced to an amine.
Substitution: Substituted derivatives with the fluorine atom replaced by other functional groups.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in the desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-methylethanediamide
- N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(4-methylbenzene)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetamide
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide is unique due to the presence of the fluorinated pyridine ring, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where such properties are desirable.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c1-11-9-14(18-10-13(11)16)15(19)17-8-7-12-5-3-2-4-6-12/h5,9-10H,2-4,6-8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFDAIBIPPVTED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)NCCC2=CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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